(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Overview
Description
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Resolution
- The compound has been used in the synthesis and resolution of enantiomerically pure cyclopropane analogues, such as in the preparation of (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, achieved through HPLC resolution of a racemic precursor (Jiménez et al., 2001).
Stereochemical Analysis
- Its derivatives have been analyzed for their crystal and molecular structures, such as the study of (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, where X-ray analysis revealed its conformational properties and intermolecular hydrogen bonding patterns (Cetina et al., 2003).
Enantioselective Synthesis
- It has been applied in the enantioselective synthesis of complex molecules, such as the asymmetric synthesis of (+)-(1R,2S)-allocoronamic acid, indicating its utility in stereochemically controlled synthetic processes (Alcaraz et al., 1992).
Polymerization
- Amino acid-derived acetylene monomers, including those derived from (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid, have been synthesized and polymerized, showcasing its role in the development of novel polymeric materials (Gao et al., 2003).
Catalysis
- The compound has been involved in catalytic processes, such as in the N-tert-butoxycarbonylation of amines using H3PW12O40, demonstrating its role in facilitating efficient and environmentally benign catalytic reactions (Heydari et al., 2007).
Properties
IUPAC Name |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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